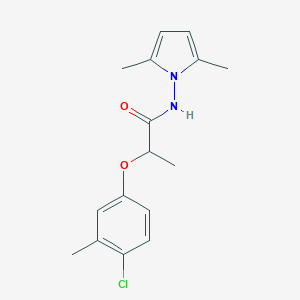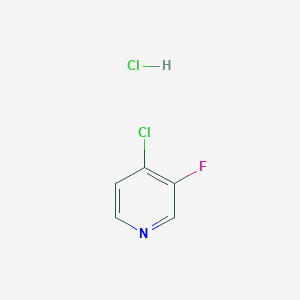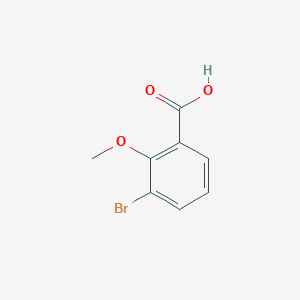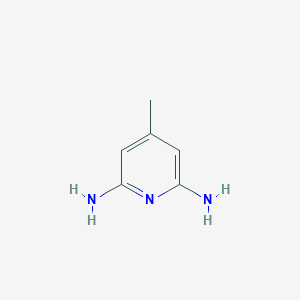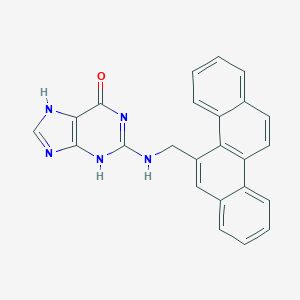
N(2)-((Chrysen-5-yl)methyl)guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(2)-((Chrysen-5-yl)methyl)guanine, also known as CMG, is a synthetic guanine derivative that has gained significant attention in scientific research due to its potential applications in various fields such as cancer therapy, virology, and nanotechnology. CMG is a structural analog of the natural nucleoside guanine, which is an essential component of DNA and RNA. The unique structure of CMG makes it an attractive molecule for drug design and development.
Mechanism Of Action
The mechanism of action of N(2)-((Chrysen-5-yl)methyl)guanine is based on its ability to inhibit the activity of DNA polymerase, which is an essential enzyme for DNA replication. N(2)-((Chrysen-5-yl)methyl)guanine acts as a competitive inhibitor of DNA polymerase by binding to the active site of the enzyme and preventing the incorporation of nucleotides into the growing DNA chain. This results in the inhibition of DNA synthesis and ultimately leads to the death of the cell.
Biochemical And Physiological Effects
N(2)-((Chrysen-5-yl)methyl)guanine has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, N(2)-((Chrysen-5-yl)methyl)guanine induces apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress. N(2)-((Chrysen-5-yl)methyl)guanine also inhibits angiogenesis, which is the process of formation of new blood vessels that is essential for the growth and metastasis of tumors. In HSV-infected cells, N(2)-((Chrysen-5-yl)methyl)guanine inhibits viral DNA synthesis and prevents the release of infectious viral particles.
Advantages And Limitations For Lab Experiments
One of the major advantages of N(2)-((Chrysen-5-yl)methyl)guanine is its potent antitumor activity, which makes it a promising candidate for cancer therapy. N(2)-((Chrysen-5-yl)methyl)guanine also exhibits high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, one of the limitations of N(2)-((Chrysen-5-yl)methyl)guanine is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N(2)-((Chrysen-5-yl)methyl)guanine. One area of research is the development of more efficient synthesis methods for N(2)-((Chrysen-5-yl)methyl)guanine, which can improve its yield and purity. Another area of research is the optimization of the pharmacokinetic and pharmacodynamic properties of N(2)-((Chrysen-5-yl)methyl)guanine, which can enhance its therapeutic efficacy. Additionally, the use of N(2)-((Chrysen-5-yl)methyl)guanine as a building block for the synthesis of DNA-based nanomaterials can open up new avenues for the development of nanotechnology-based applications.
Synthesis Methods
N(2)-((Chrysen-5-yl)methyl)guanine can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of N(2)-((Chrysen-5-yl)methyl)guanine involves the reaction of chrysenylmethyl chloride with guanine in the presence of a base. The enzymatic synthesis of N(2)-((Chrysen-5-yl)methyl)guanine involves the use of guanine phosphoribosyltransferase (GPRT) enzyme, which catalyzes the transfer of the 5-phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine to form N(2)-((Chrysen-5-yl)methyl)guanine.
Scientific Research Applications
N(2)-((Chrysen-5-yl)methyl)guanine has been extensively studied for its potential applications in various fields of scientific research. In cancer therapy, N(2)-((Chrysen-5-yl)methyl)guanine has been shown to exhibit potent antitumor activity by inhibiting the growth and proliferation of cancer cells. In virology, N(2)-((Chrysen-5-yl)methyl)guanine has been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by targeting the viral DNA polymerase. In nanotechnology, N(2)-((Chrysen-5-yl)methyl)guanine has been used as a building block for the synthesis of DNA-based nanomaterials.
properties
CAS RN |
117606-17-4 |
|---|---|
Product Name |
N(2)-((Chrysen-5-yl)methyl)guanine |
Molecular Formula |
C24H17N5O |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(chrysen-5-ylmethylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C24H17N5O/c30-23-21-22(27-13-26-21)28-24(29-23)25-12-16-11-15-6-2-3-7-17(15)19-10-9-14-5-1-4-8-18(14)20(16)19/h1-11,13H,12H2,(H3,25,26,27,28,29,30) |
InChI Key |
XINSXRDSIDZSGC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC(=O)C6=C(N5)N=CN6 |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC6=C(C(=O)N5)NC=N6 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC(=O)C6=C(N5)N=CN6 |
synonyms |
N(2)-((chrysen-5-yl)methyl)guanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B56760.png)
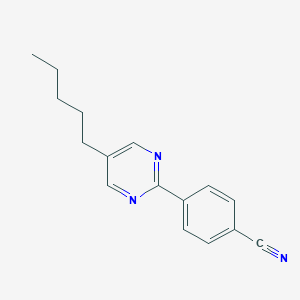
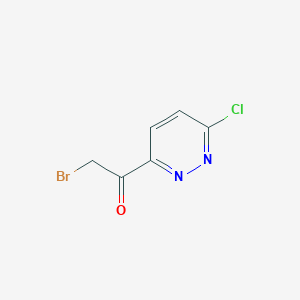
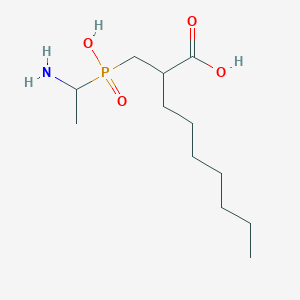
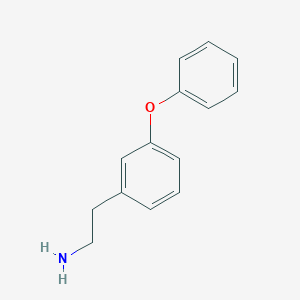
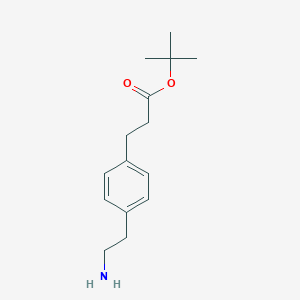
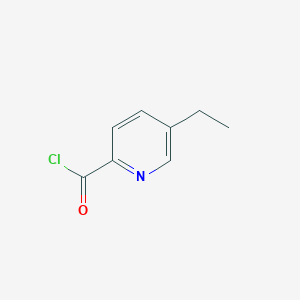
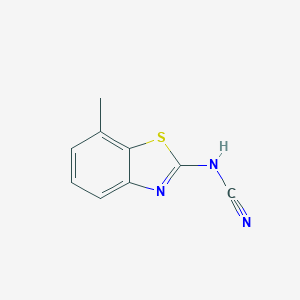
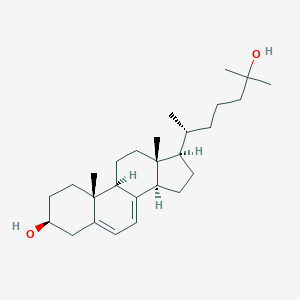
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)
